Fidaxomicin (Standard)

Clostridioides difficile infection Recurrence prevention Antibiotic stewardship

Procure Fidaxomicin Standard to support CDI stewardship and recurrence reduction. This narrow-spectrum macrocyclic antibiotic inhibits C. difficile RNA polymerase without disrupting commensal anaerobes, unlike broad-spectrum vancomycin. IDSA guidelines recommend fidaxomicin for initial CDI episodes. Ideal for formulary inclusion in high-risk patient cohorts or as a research tool for transcription inhibition studies.

Molecular Formula C52H74Cl2O18
Molecular Weight 1058.0 g/mol
Cat. No. B8073865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFidaxomicin (Standard)
Molecular FormulaC52H74Cl2O18
Molecular Weight1058.0 g/mol
Structural Identifiers
SMILESCCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C
InChIInChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15-,25-19-,26-22-,27-21-,31-17-/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1
InChIKeyZVGNESXIJDCBKN-VUCVDCOISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fidaxomicin (Standard) for C. difficile Research and Clinical Procurement: Core Specifications and Comparator Context


Fidaxomicin (Standard) is a first-in-class macrocyclic antibiotic with a narrow spectrum of activity primarily against Clostridioides difficile, the leading cause of healthcare-associated infectious diarrhea [1]. It is a fermentation product derived from the Actinomycete Dactylosporangium aurantiacum [2]. Fidaxomicin exerts a bactericidal effect by inhibiting bacterial RNA polymerase, specifically binding to the DNA-directed RNA polymerase of C. difficile, thereby halting transcription initiation [3]. The compound exhibits minimal systemic absorption following oral administration, achieving high fecal concentrations while remaining largely confined to the gastrointestinal tract [4].

Why Fidaxomicin Cannot Be Simply Substituted with Vancomycin or Metronidazole in C. difficile Protocols


Fidaxomicin is not functionally interchangeable with other standard-of-care agents for C. difficile infection (CDI). While vancomycin and metronidazole are broad-spectrum agents that significantly disrupt the commensal gut microbiota, fidaxomicin's narrow spectrum of activity preserves key anaerobic populations, leading to quantifiably lower rates of CDI recurrence [1]. Furthermore, fidaxomicin inhibits bacterial RNA polymerase at a distinct binding site compared to rifamycins, resulting in a lack of cross-resistance and a unique resistance development profile [2]. These mechanistic and ecological differences translate directly into clinically meaningful outcomes that are not replicated by generic substitution, particularly in high-risk patient populations [3].

Quantitative Differentiation of Fidaxomicin vs. Vancomycin and Other Analogs: A Procurement-Focused Evidence Guide


Reduction in 90-Day CDI Recurrence vs. Vancomycin in High-Risk Hospitalized Patients

In a multicenter, retrospective, observational study of 176 high-risk hospitalized patients with CDI, treatment with fidaxomicin resulted in a significantly lower 90-day recurrence rate compared to oral vancomycin (7.9% vs 19.0%, p = 0.037). After adjusting for confounders, fidaxomicin was associated with a 68.3% reduction in the odds of 90-day recurrence [1].

Clostridioides difficile infection Recurrence prevention Antibiotic stewardship

Significantly Lower CDI Recurrence in Immunocompromised Patients vs. Vancomycin

In a single-center retrospective study of immunocompromised patients (solid organ transplant recipients and those on active chemotherapy), fidaxomicin demonstrated a 28-day recurrence rate of 5% compared to 30% for vancomycin (p=0.006). At 90 days, recurrence rates were 15% for fidaxomicin versus 40% for vancomycin (p=0.011). CDI-related readmissions at 90 days were also lower with fidaxomicin (10% vs 33%, p=0.02) [1].

Immunocompromised Oncology Transplantation

Superior Preservation of Gut Microbiota and Colonization Resistance vs. Vancomycin in a Murine Model

In a murine model, fidaxomicin exposure resulted in significantly less disruption to gut microbiota composition and faster microbial recovery compared to vancomycin. Critically, all fidaxomicin-exposed mice (except one at day 8) remained resistant to C. difficile colonization, whereas 9 of 15 vancomycin-exposed mice were susceptible to colonization until day 12 post-exposure [1].

Gut microbiome Microbiota preservation Colonization resistance

Lower Minimum Inhibitory Concentration (MIC) vs. Vancomycin and Metronidazole Against C. difficile Isolates

In a pan-European survey of 398 clinical C. difficile isolates, the MICs of fidaxomicin were generally 2- to 4-fold lower than those of vancomycin and metronidazole. Fidaxomicin demonstrated potent in vitro activity with an MIC90 range of 0.125-0.25 μg/mL [1][2]. In a Japanese isolate study, fidaxomicin showed the most potent antimicrobial activity among all tested agents, with an MIC range of 0.03-0.5 μg/mL and an MIC50 of 0.12 μg/mL [3].

Antimicrobial susceptibility MIC Potency

Minimal Systemic Absorption and High Fecal Concentrations vs. Systemically Absorbed Alternatives

Fidaxomicin exhibits minimal systemic absorption following oral administration, with plasma concentrations often below the lower limit of quantification. The maximum plasma concentration (Cmax) after a 200 mg dose is approximately 5.2-9.9 ng/mL, with an AUC0-t of 69.5 ng·h/mL [1][2]. In contrast, fecal concentrations are high and concentration-dependent, ensuring maximal drug exposure at the site of infection while minimizing systemic exposure and potential off-target effects [3].

Pharmacokinetics Gastrointestinal targeting Safety

Lack of Cross-Resistance and Lower Propensity for Resistance Development vs. Rifamycins

Comparative microbiological studies demonstrate that fidaxomicin exhibits no cross-resistance with rifamycins (e.g., rifaximin) and has a lower propensity for resistance development. While both drug classes target RNA polymerase, fidaxomicin binds to a distinct site. Fidaxomicin also interacts synergistically with rifamycins against C. difficile [1]. This is in contrast to rifaximin, where rapid resistance development has discouraged its use in CDI [2].

Antimicrobial resistance RNA polymerase Cross-resistance

Optimal Scientific and Clinical Procurement Scenarios for Fidaxomicin Based on Evidence


High-Risk Patient Populations for CDI Recurrence

For hospital formularies or pharmacy procurement targeting patients at high risk for CDI recurrence (e.g., immunocompromised, solid organ transplant, active chemotherapy, age ≥65 years, or severe CDI), fidaxomicin is the evidence-based preferred agent. Data from high-risk cohorts show a 68.3% reduction in 90-day recurrence odds and significantly lower 28-day and 90-day recurrence rates in immunocompromised patients compared to vancomycin [1][2]. Procurement for this scenario directly addresses a critical unmet need and reduces costly readmissions.

Antimicrobial Stewardship and Microbiome Preservation Programs

Institutions with antimicrobial stewardship programs focused on minimizing collateral damage to the gut microbiome should prioritize fidaxomicin for CDI treatment. Murine model data demonstrate that fidaxomicin preserves colonization resistance and promotes faster microbiota recovery compared to vancomycin, which is crucial for preventing recurrence and secondary infections [1]. This aligns with stewardship goals of using narrow-spectrum agents whenever possible.

First-Line Therapy in Accordance with Updated IDSA/SHEA Guidelines

The 2021 IDSA/SHEA focused update recommends fidaxomicin over vancomycin for initial CDI episodes based on clinical trial data demonstrating sustained clinical response without recurrence [1]. Procurement decisions should align with this guideline to ensure standard-of-care compliance, particularly as generic fidaxomicin becomes available, potentially mitigating cost barriers and expanding access.

Research on RNA Polymerase Inhibition and Anti-Virulence Mechanisms

Fidaxomicin serves as a critical tool compound for research into bacterial transcription inhibition, particularly for studies requiring a macrocyclic antibiotic that binds RNA polymerase at a distinct site from rifamycins [1]. Its ability to suppress C. difficile toxin production (Toxin A and Toxin B) via RNA polymerase inhibition also makes it valuable for investigating anti-virulence strategies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fidaxomicin (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.